molecular formula C11H12FN B12991226 4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]

4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]

Cat. No.: B12991226
M. Wt: 177.22 g/mol
InChI Key: ZQJCFCJDRDSYTK-UHFFFAOYSA-N
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Description

4’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a synthetic organic compound characterized by a spirocyclic structure, which includes a fluorine atom at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a fluorinated indene derivative, with an azetidine moiety under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is studied for its potential therapeutic properties, including its ability to modulate specific biological pathways or act as a drug candidate.

    Industry: It may be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and subsequently influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2,3-dihydrospiro[indene-1,3’-piperidine]: This compound shares a similar spirocyclic structure but differs in the ring system attached to the spiro center.

    4-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]: Another related compound with a different heterocyclic ring, which may exhibit distinct chemical and biological properties.

Uniqueness

4’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] is unique due to the presence of the azetidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

7-fluorospiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C11H12FN/c12-10-3-1-2-9-8(10)4-5-11(9)6-13-7-11/h1-3,13H,4-7H2

InChI Key

ZQJCFCJDRDSYTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)C3=C1C(=CC=C3)F

Origin of Product

United States

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